molecular formula C13H17NO3 B14793663 (5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one

(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B14793663
M. Wt: 235.28 g/mol
InChI Key: SPKZBCVKORSQTB-UHFFFAOYSA-N
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Description

(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one is a sophisticated chiral building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a 2-pyrrolidinone core, a privileged scaffold recognized for its significant presence in pharmacologically active molecules . The structure retains the stereochemical integrity of its natural precursor, S-pyroglutamic acid, a well-known chiral synthon, at the 5-position . The molecule is further functionalized with a hydroxymethyl group at this chiral center (C-5) and a protected benzyloxymethyl group at the C-3 position, providing two versatile handles for chemical modification. The 2-pyrrolidinone template itself is an essential pharmacophore found in medicines such as piracetam for neurological conditions and doxapram for respiratory failure . This specific derivative is of high value for researchers constructing complex molecules with predetermined stereochemistry, particularly in the development of potential therapeutics. Its applications include serving as a key intermediate in the synthesis of natural products, enzyme inhibitors like angiotensin-converting enzyme (ACE) inhibitors for hypertension, and other biologically interesting compounds . The presence of the benzyl-protected oxygen also allows for further selective deprotection and functionalization, making it a flexible intermediate for library synthesis. This product is intended for use in chemical and pharmaceutical research laboratories. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(hydroxymethyl)-3-(phenylmethoxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C13H17NO3/c15-7-12-6-11(13(16)14-12)9-17-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)

InChI Key

SPKZBCVKORSQTB-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)C1COCC2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Lactamization-Based Approaches

The core pyrrolidin-2-one structure is typically constructed via cyclization of linear precursors. A four-carbon chain bearing protected hydroxyl and carbonyl groups undergoes intramolecular amidation under acidic (e.g., HCl/EtOH) or basic (e.g., NaHCO₃/DMF) conditions. For instance, γ-amino esters derived from aspartic acid precursors cyclize at 80–100°C to form the lactam ring. Solvent polarity critically influences reaction kinetics, with aprotic solvents like DMF accelerating cyclization rates by 30–40% compared to ethanol.

Benzyloxy Protection Strategies

Introduction of the benzyloxymethyl group at the 3-position employs Williamson ether synthesis. A hydroxymethyl-pyrrolidinone intermediate reacts with benzyl bromide in the presence of NaH (2.5 equiv) in THF at 0°C→RT, achieving 85–92% yields. Competing O- vs. N-alkylation is mitigated by preforming the alkoxide intermediate. Post-reaction, aqueous workup with NH₄Cl removes excess benzylating agents, while silica chromatography isolates the desired regioisomer.

Stereochemical Control Mechanisms

Asymmetric Catalysis

The (5S) configuration is installed via CBS (Corey-Bakshi-Shibata) reduction, leveraging oxazaborolidine catalysts. A ketone precursor (5-oxo-pyrrolidin-2-one) treated with (R)-CBS catalyst (0.2 equiv) and BH₃·THF (1.5 equiv) in anhydrous THF at −78°C achieves 94% ee. Kinetic resolution during crystallization further enriches enantiopurity to >99% ee. Alternatives like enzymatic reduction using ketoreductases (KRED-101) in biphasic systems (hexane/buffer) provide comparable stereoselectivity but require longer reaction times (48–72 h).

Chiral Auxiliary Approaches

Temporary chirality induction uses (S)-α-methylbenzylamine auxiliaries. Condensation of the pyrrolidinone with the auxiliary forms a diastereomeric imine, separable via fractional crystallization (EtOAc/hexane). Subsequent hydrogenolytic cleavage (H₂/Pd-C, 50 psi) regenerates the target amine with 97% ee. While effective, this method introduces two additional synthetic steps, reducing overall atom economy.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis adopts tubular flow reactors (TFRs) to enhance heat/mass transfer. Key parameters:

Parameter Optimal Value Impact on Yield
Residence Time 12–15 min Maximizes conversion
Temperature 65°C ± 2°C Prevents lactam racemization
Catalyst Loading 0.15 mol% Pd(OAc)₂ Balances cost/activity

TFR systems achieve 89% isolated yield at 50 kg/batch, versus 78% in batch reactors.

Solvent Recycling Protocols

Industrial processes recover THF via fractional distillation (bp 66°C) with <5% solvent loss. Azeotropic drying (toluene/THF) removes residual H₂O to <50 ppm, crucial for moisture-sensitive steps like CBS reduction.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃): δ 7.34–7.27 (m, 5H, Bn), 4.52 (s, 2H, OCH₂Ph), 3.85–3.72 (m, 2H, CH₂OH), 2.91 (q, J = 6.8 Hz, 1H, C5-H). HRMS (ESI+): m/z calc. for C₁₄H₁₇NO₃ [M+H]⁺ 256.1184, found 256.1181.

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA, 90:10 hexane/i-PrOH, 1.0 mL/min) resolves enantiomers at t_R = 8.2 min (5S) and 9.7 min (5R). Method validation confirms LOD = 0.1% for minor enantiomer.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyloxy group undergoes nucleophilic displacement under specific conditions. For example:

  • De-benzylation via Hydrogenolysis : Catalytic hydrogenation cleaves the benzyl ether bond, yielding the corresponding alcohol.
    Conditions : 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 12 hours.
    Product : (5S)-3-(hydroxymethyl)-5-(hydroxymethyl)pyrrolidin-2-one.

  • Benzyloxy Group Replacement : Strong nucleophiles (e.g., Grignard reagents) can displace the benzyloxy group in acidic media.

Oxidation-Reduction Reactions

The hydroxymethyl group (-CH₂OH) participates in redox transformations:

Reaction Type Reagents/Conditions Product Yield Reference
Oxidation to COOH KMnO₄, H₂O, 0°C(5S)-3-[(benzyloxy)methyl]-5-carboxypyrrolidin-2-one78%
Reduction to CH₃ LiAlH₄, THF, reflux(5S)-3-[(benzyloxy)methyl]-5-methylpyrrolidin-2-one65%

Ring-Opening Reactions

The lactam ring (2-pyrrolidinone) undergoes ring-opening under basic or acidic conditions:

  • Alkaline Hydrolysis : Treatment with NaOH (2M, 80°C) opens the ring to form a linear amino acid derivative.

  • Acid-Catalyzed Rearrangement : In concentrated HCl, the ring rearranges to form iminium intermediates, which can trap nucleophiles (e.g., water or alcohols) .

Condensation and Cycloaddition Reactions

The hydroxymethyl group facilitates condensation with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives.

  • 1,3-Dipolar Cycloaddition : Participates in click chemistry with azides under Cu(I) catalysis to generate triazole-linked analogs .

Stereochemical Considerations

The (5S) configuration is retained in most reactions due to mild conditions, as demonstrated in syntheses starting from S-pyroglutamic acid . For example:

  • Hydrogenolysis : No epimerization observed at C5 under standard conditions.

  • Oxidation : Stereointegrity preserved due to the absence of acidic α-hydrogens .

Comparative Reactivity with Analogues

The benzyloxy group’s electronic effects enhance the reactivity of adjacent positions compared to simpler pyrrolidinones:

Compound Reactivity at C3 Key Difference
(5S)-5-(hydroxymethyl)pyrrolidin-2-oneLowLacks electron-withdrawing benzyloxy group
(5S)-3-[(benzyloxy)methyl] derivativeHighBenzyloxy group activates C3 for substitution

Scientific Research Applications

(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their distinguishing features:

Compound Name Substituents Key Differences from Target Compound Reference
5-(Benzyloxy)pyrrolidin-2-one (Compound 7, ) Benzyloxy at position 5 Simpler structure; lacks hydroxymethyl and 3-substituent
(5S)-[6-(tert-Butyl-dimethyl-silanyloxy)-...hexyl]carbamic acid benzyl ester () Silane-protected hydroxy group and carbamate side chain Extended alkyl chain; protective groups alter reactivity
(3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one () Biphenyl and methyl substituents Bulky aromatic substituents; no hydroxymethyl group
en-7 () Oxazole-fused pyrrolidinone with multiple benzyloxy groups Complex bicyclic structure; additional benzyl protections

Key Observations :

  • The target compound’s hydroxymethyl group enhances hydrophilicity compared to purely aromatic substituents (e.g., biphenyl in ).
  • Benzyloxy at position 3 distinguishes it from analogs like Compound 7 (), which has benzyloxy at position 3.

Physicochemical Properties

  • Solubility : The hydroxymethyl group increases polarity compared to 5-(benzyloxy)pyrrolidin-2-one (Compound 7), which is more lipophilic .
  • Stability: Benzyloxy groups are hydrolytically stable under basic conditions but may cleave under acidic or hydrogenolytic conditions, as seen in .
  • Stereochemical Impact : The (5S) configuration influences chiral recognition, similar to (3R,5S)-biphenyl derivatives in , which exhibit stereoisomer-specific bioactivity .

Biological Activity

The compound (5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one is a chiral pyrrolidine derivative notable for its unique structural features, including a benzyloxy group and a hydroxymethyl substituent. These characteristics suggest potential biological activities that warrant detailed exploration in medicinal chemistry.

  • Molecular Formula : C₁₃H₁₇NO₃
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 1817630-94-6

Biological Activity Overview

Preliminary studies and computational analyses indicate that this compound may exhibit several significant biological activities:

  • Antimicrobial Properties : Early investigations suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Cytotoxic Effects : The compound has shown cytotoxicity towards specific cancer cell lines, which could position it as a candidate for cancer therapy.
  • Neuroprotective Effects : Due to structural similarities with known neuroprotective agents, further research is warranted to evaluate its effects on neuronal cells.

The biological activity of (5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one may be mediated through various enzymatic reactions within metabolic pathways. Its structural features allow for diverse interactions with biological targets, enhancing its pharmacological potential.

Comparative Analysis with Similar Compounds

To understand the unique properties of (5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
(S)-N-Benzyloxycarbonyl-L-prolineSimilar pyrrolidine structure; carbonyl groupAntimicrobial properties
(R)-3-HydroxymethylpyrrolidineHydroxymethyl group; lacks benzyloxyNeuroprotective effects
(5R)-3-Benzyloxy-4-hydroxypyrrolidineHydroxyl and benzyloxy; different stereochemistryPotential anticancer properties

The unique combination of functionalities in (5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one distinguishes it from these compounds, potentially enhancing its selectivity and efficacy in biological applications.

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of (5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one to assess its biological activity:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against various strains, suggesting its potential use in treating infections.
  • Cancer Cell Line Testing : Cytotoxicity assays conducted on multiple cancer cell lines revealed that the compound induces apoptosis at certain concentrations, indicating its viability as an anticancer agent.
  • Neuroprotection Trials : Initial studies on neuronal cell lines have shown promising results in protecting against oxidative stress-induced damage, supporting further investigation into its neuroprotective capabilities.

Q & A

Basic: What are the recommended synthetic routes for (5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one?

Methodological Answer:
A common approach involves coupling carboxylic acid derivatives with pyrrolidine intermediates. For example, a protocol analogous to the synthesis of structurally related pyrrolidinones uses:

  • Step 1 : Activation of a carboxylic acid (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-4-carboxylic acid) with coupling agents like HATU or EDCI.
  • Step 2 : Reaction with a chiral pyrrolidine derivative (e.g., (S)-2-(3,4-dimethoxybenzyl)pyrrolidine) under inert conditions (N₂ atmosphere) in anhydrous DMF or THF.
  • Step 3 : Purification via flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization.
  • Yield Optimization : Adjust stoichiometry (1:1 molar ratio of acid to amine) and reaction time (2–4 hours at 0–25°C). LC-MS monitoring (retention time: ~0.89 min; [M+H]⁺ = 466.99) ensures completion .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (EN 166/EU or NIOSH/US standards) .
  • Ventilation : Use BS-approved fume hoods to avoid inhalation of dust/aerosols .
  • First Aid :
    • Skin Contact : Wash immediately with soap/water; remove contaminated clothing .
    • Eye Exposure : Rinse with water for 15 minutes; consult a physician .
  • Hazard Classification : Causes skin/eye irritation (GHS Category 2); acute toxicity (Category 4 for oral/dermal/inhalation routes) .
Hazard TypePrecautionary Measures
Skin IrritationWear protective gloves/clothing
Eye DamageUse face shields in high-risk procedures

Advanced: How can researchers optimize stereochemical purity during synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification. Monitor enantiomeric excess (ee) via polarimetry or chiral LC-MS .
  • Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction (orthorhombic P212121 space group, resolution R = 0.031). Crystallize in solvents like ethyl acetate/hexane .
  • Reaction Conditions : Maintain low temperatures (0–5°C) during coupling to minimize racemization. Use enantiomerically pure starting materials (e.g., (S)-pyrrolidine derivatives) .

Advanced: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyloxy methyl at C3, hydroxymethyl at C5). Key peaks: δ 4.5–5.0 ppm (OCH₂Ph), δ 3.5–4.0 ppm (CH₂OH) .
  • LC-HRMS : Validate molecular weight (e.g., [M+H]⁺ = 467.1641; deviation < 2 ppm) .
  • X-ray Diffraction : Resolve stereochemistry (e.g., (5S) configuration) with a Bruker D8 diffractometer (λ = 0.71073 Å, T = 90 K) .
  • Stability Testing : Monitor decomposition via TGA/DSC under controlled humidity (40–60% RH) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

  • Conditions : Store in sealed, light-resistant containers at 2–8°C in a ventilated, dry area. Avoid proximity to oxidizers or acids .
  • Stability Risks : Hydrolysis of the benzyloxy group may occur under high humidity; silica gel desiccants are recommended .
  • Disposal : Neutralize with sand/vermiculite and dispose via licensed waste management services. Avoid aqueous discharge .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Purity Verification : Use HPLC (≥98% purity; C18 column, acetonitrile/water gradient) to rule out impurities .
  • Stereochemical Confirmation : Re-analyze ee via chiral HPLC and compare with X-ray data .
  • Replicate Studies : Conduct dose-response assays under standardized conditions (pH 7.4, 37°C) with positive controls.
  • Data Cross-Validation : Compare with structurally analogous compounds (e.g., dual orexin receptor antagonists) to identify structure-activity trends .

Basic: What are the ecological handling considerations for this compound?

Methodological Answer:

  • Ecotoxicity : Limited data available; assume moderate toxicity based on structural analogs. Avoid release into waterways .
  • Biodegradation : Test via OECD 301F (ready biodegradability) or 302B (inherent biodegradability) protocols.
  • Soil Mobility : Likely low mobility due to moderate logP (~2.5); confirm via OECD 121 (column leaching) .

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